1-(4-Chlorophenyl)piperazine dihydrochloride
Overview
Description
1-(4-Chlorophenyl)piperazine dihydrochloride is a chemical compound that has been studied for various applications, including its potential use in pharmaceuticals. It is related to a family of piperazine compounds that have been synthesized and characterized for their biological activities.
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)piperazine dihydrochloride and related compounds involves several chemical reactions. For instance, 1-(3-chlorophenyl) piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield a hydrochloride salt . Another synthesis route involves the reduction of 4-chlorobenzophenone, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility in synthesizing chlorophenyl piperazine derivatives.
Molecular Structure Analysis
The molecular and crystal structure of related piperazine compounds has been determined using techniques such as single-crystal X-ray diffraction analysis . For example, a compound with a similar structure crystallizes in the monoclinic crystal system and exhibits a tetrahedral geometry around the zinc atom . Theoretical calculations, such as DFT/B3LYP/6-311G (d,p) level of theory, have been used to predict structural and electronic properties, which show excellent agreement with experimental results .
Chemical Reactions Analysis
The chemical reactions involving 1-(4-Chlorophenyl)piperazine dihydrochloride are diverse. Reductive amination in ethanol has been used to synthesize related compounds . Additionally, the compound has been used as an intermediate in the synthesis of cetirizine hydrochloride, an antihistamine medication .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorophenyl)piperazine dihydrochloride derivatives have been explored through various analyses. Spectral data analysis, molecular electrostatic potential surface, and vibrational analysis have been carried out to characterize these compounds . The HOMO-LUMO energy gap and related properties such as chemical hardness and electrophilicity index have been calculated, providing insight into the reactivity of these molecules .
Relevant Case Studies
Several studies have investigated the biological activities of chlorophenyl piperazine derivatives. Antihypertensive and diuretic activities were screened in spontaneously hypertensive rats, with some compounds showing short-lived antihypertensive activity . Molecular docking studies have been conducted against prostate-specific membrane protein, revealing potential interactions and binding energies . Additionally, some derivatives have been tested for anticancer and antituberculosis activities, with certain compounds exhibiting significant effects .
Scientific Research Applications
Antitumor Activity
1-(4-Chlorophenyl)piperazine dihydrochloride derivatives have been studied for their potential anticancer activities. Specifically, certain derivatives showed promising antiproliferative effects against breast cancer cells. These compounds were synthesized and evaluated using various methods like XTT and BrdU methods, along with flow cytometric analysis on MCF-7 breast cancer cells, suggesting their potential in cancer treatment research (Yurttaş et al., 2014).
Antihistamine Properties
1-(4-Chlorophenyl)piperazine dihydrochloride has been identified as a principal metabolite of hydroxyzine, a piperazine class of antihistamines. This compound exhibits selective H1 histamine receptor antagonist properties and has been effective in the treatment of urticaria and allergic rhinitis (Arlette, 1991).
Synthesis and Chemical Properties
Studies have focused on the synthesis and structural analysis of 1-(4-Chlorophenyl)piperazine dihydrochloride and its derivatives. These investigations provide insights into the compound's molecular structure, electronic properties, and potential for drug development (Mai, 2005).
Pharmacological Effects
The pharmacological effects of 1-(4-Chlorophenyl)piperazine dihydrochloride in animal models have been explored, indicating its impact on serotonin receptors and neurotransmitter activity. These studies contribute to a better understanding of the compound's interaction with brain receptors and its potential implications in neurological research (Fuller et al., 1981).
Anticancer and Antituberculosis Studies
Research has been conducted on derivatives of 1-(4-Chlorophenyl)piperazine dihydrochloride for their potential anticancer and antituberculosis effects. Some synthesized derivatives showed significant activity against both cancer cells and tuberculosis bacteria, underscoring the compound's versatility in medical research (Mallikarjuna et al., 2014).
Safety And Hazards
1-(4-Chlorophenyl)piperazine is classified as an eye irritant, skin irritant, and can cause respiratory system irritation . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
1-(4-chlorophenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKOLISAYPZGHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)piperazine dihydrochloride | |
CAS RN |
38869-46-4 | |
Record name | 1-(4-chlorophenyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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